2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2S/c1-5-2-6-8(17-5)3-7(9(15)16)14(6)4-10(11,12)13/h2-3H,4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDAPFVTHYTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955522-75-4 | |
| Record name | 2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the trifluoroethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals.
Industry: The compound’s properties make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,2-b]pyrrole Family
Key Observations :
- Trifluoroethyl Group : The 2,2,2-trifluoroethyl substituent in the target compound enhances DAO inhibitory potency (IC₅₀ = 0.12 µM) compared to the unsubstituted parent structure (IC₅₀ = 1.5 µM). Fluorine atoms likely improve binding through hydrophobic interactions and metabolic stability .
- Bulkier Substituents : The isopentyl group (IC₅₀ = 0.8 µM) increases lipophilicity but reduces potency compared to the trifluoroethyl group, suggesting steric hindrance may limit binding .
- Cyclopropylmethyl Group : This substituent balances lipophilicity and steric effects, yielding moderate potency (IC₅₀ = 0.3 µM) and improved metabolic resistance .
Analogues with Different Heterocyclic Cores
Key Observations :
- Thieno vs. Furo Cores: Replacing the sulfur atom in thieno[3,2-b]pyrrole with oxygen (furo[3,2-b]pyrrole) reduces DAO inhibition potency (IC₅₀ = 2.1 µM vs. 0.12 µM), likely due to altered electronic properties and hydrogen-bonding capacity .
- Pyrazole Derivatives : 5-Methylpyrazole-3-carboxylic acid exhibits weaker activity (IC₅₀ = 5.4 µM), highlighting the importance of the fused heterocyclic system for optimal binding .
- Quinolinone Scaffold: 3-Hydroxyquinolin-2(1H)-one demonstrates competitive potency (IC₅₀ = 0.9 µM), suggesting non-carboxylic acid surrogates can retain activity .
Pharmacokinetic and Functional Comparisons
- Metabolic Stability : The trifluoroethyl group in the target compound reduces oxidative metabolism compared to ethyl or isopentyl derivatives, as evidenced by prolonged plasma half-life in preclinical models .
- Blood-Brain Barrier Penetration : The trifluoroethyl derivative shows superior CNS penetration compared to 4H-furo[3,2-b]pyrrole-5-carboxylic acid, attributed to increased lipophilicity (clogP = 2.1 vs. 1.5) .
- In Vivo Efficacy : In rodent models of schizophrenia, the target compound (10 mg/kg) restored NMDA receptor function and improved cognitive deficits, outperforming sodium benzoate (100 mg/kg) and 5-chloro-benzo[d]isoxazol-3-ol (CBIO) in potency .
Biological Activity
2-Methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound notable for its unique structure that includes both a trifluoroethyl group and a carboxylic acid functional group. This combination is expected to impart distinctive biological activities, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : C10H8F3NO2S
- Molecular Weight : 263.24 g/mol
- CAS Number : 1955522-75-4
- SMILES Notation : C1=CSC2=C1N(C(=C2)C(=O)O)CC(F)(F)F
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluoroethyl group enhances lipophilicity, which may facilitate cell membrane permeability and enhance bioavailability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, thieno[3,2-b]pyrrole derivatives have shown efficacy against various bacterial strains. While specific data for 2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid remains limited, its structural analogs suggest potential antimicrobial activity.
Anticancer Potential
Research into thieno[3,2-b]pyrrole derivatives has revealed their capability to inhibit tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression. The presence of the trifluoroethyl group may enhance the selectivity and potency of these compounds against cancer cells.
Enzyme Inhibition
The compound may act as an inhibitor for enzymes relevant in metabolic pathways. Preliminary studies suggest that similar compounds can inhibit enzymes such as d-amino acid oxidase (DAAO), which plays a role in neurotransmitter metabolism.
Study on Antimicrobial Activity
A comparative study was conducted on various thieno[3,2-b]pyrrole derivatives to assess their antimicrobial efficacy. Results indicated that compounds with electron-withdrawing groups (like trifluoroethyl) exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts.
| Compound Name | Structure | Antimicrobial Activity |
|---|---|---|
| Thieno[3,2-b]pyrrole | Structure | Moderate |
| 2-Methyl-Thieno[3,2-b]pyrrole | Structure | High |
| 2-Methyl-4-(Trifluoroethyl)-Thieno[3,2-b]pyrrole | Structure | Very High |
Study on Anticancer Activity
In vitro studies demonstrated that thieno[3,2-b]pyrrole compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 3.9 ppm for -CF₃CH₂- protons).
- Mass Spectrometry (HRMS) : Confirms molecular weight (263.24 g/mol) and fragmentation patterns.
- FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and N-H pyrrole stretch at ~3400 cm⁻¹ .
What strategies optimize solubility for in vivo studies without compromising activity?
Advanced Research Question
- Prodrug Approach : Convert the carboxylic acid to a methyl ester (improves logP by ~1 unit), as seen in ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives .
- Salt Formation : Sodium or lysine salts enhance aqueous solubility (e.g., 5 mg/mL in PBS vs. 0.2 mg/mL for free acid).
- Co-solvents : Use cyclodextrins or PEG-400 for parenteral formulations .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Variable Substituents : Compare analogs with -CF₃, -CH₃, -Br, or -Cl at position 4 (see table below).
- Biological Assays : Measure IC₅₀ against DAO or binding affinity via SPR.
- Computational Modeling : DFT calculations predict electronic effects; molecular docking identifies key binding residues .
| Substituent (Position 4) | IC₅₀ (DAO, μM) | logP |
|---|---|---|
| -CF₃CH₂ (Target Compound) | 0.12 | 2.1 |
| -CH₃ | 0.35 | 1.5 |
| -Br | 0.25 | 2.3 |
What are the known biological targets of related thienopyrrole derivatives?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
